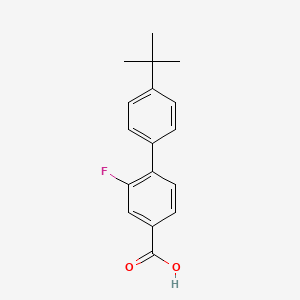

3-Fluoro-4-(4-T-butylphenyl)benzoic acid

説明

3-Fluoro-4-(4-T-butylphenyl)benzoic acid (CAS: 1261954-92-0) is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 3-position and a bulky 4-T-butylphenyl group at the 4-position of the benzene ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry. The fluorine atom enhances electronegativity and metabolic stability, while the T-butyl group introduces steric bulk, influencing solubility and intermolecular interactions .

特性

IUPAC Name |

4-(4-tert-butylphenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)14-9-6-12(16(19)20)10-15(14)18/h4-10H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAKUFCDNYZEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681315 | |

| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261954-92-0 | |

| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Setup and Optimization

A typical procedure uses 4-tert-butylphenylboronic acid and 3-fluoro-4-bromobenzoic acid as precursors. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) facilitate the coupling in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C for 12–24 hours. The base neutralizes HBr generated during the reaction, driving the equilibrium toward product formation.

Table 1: Suzuki-Miyaura Reaction Parameters

| Parameter | Details | Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 72% |

| Solvent System | Toluene/H₂O (3:1) | — |

| Temperature | 85°C | — |

| Reaction Time | 18 hours | — |

| Base | Na₂CO₃ (2 equiv) | — |

Post-reaction, the mixture is acidified to protonate the carboxylic acid group, followed by extraction with ethyl acetate and purification via recrystallization from ethanol/water. Challenges include managing steric hindrance from the tert-butyl group, which can reduce coupling efficiency.

Transition Metal-Catalyzed Cascade Reactions

Recent advances employ rhodium-catalyzed cascade reactions to streamline synthesis. A protocol adapted from dioxazolone chemistry involves reacting 3-fluorobenzoic acid with a tert-butyl-substituted dioxazolone derivative.

Catalytic Cycle and Conditions

The reaction uses [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (30 mol%) in tetrahydrofuran (THF) at 120°C. The rhodium catalyst activates the dioxazolone, enabling C–H amidation and subsequent cyclization to form the biphenyl framework.

Table 2: Rhodium-Catalyzed Reaction Metrics

| Parameter | Details | Yield |

|---|---|---|

| Catalyst | [Cp*RhCl₂]₂ (2.5 mol%) | 65% |

| Additive | AgSbF₆ (30 mol%) | — |

| Solvent | THF | — |

| Temperature | 120°C | — |

| Time | 12 hours | — |

This method avoids pre-functionalized aryl halides, offering a step-economic advantage. However, the high catalyst cost and sensitivity to moisture limit scalability.

| Parameter | Details | Yield |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | 58% |

| Solvent | DCM | — |

| Temperature | 0°C to room temperature | — |

| Reaction Time | 6 hours | — |

Purification involves washing with dilute HCl to remove aluminum residues, followed by column chromatography (SiO₂, hexane/EtOAc). Competing ortho substitution and over-alkylation are key side reactions.

Fluorination Strategies

Direct fluorination of 4-(4-tert-butylphenyl)benzoic acid can be achieved using Selectfluor® or xenon difluoride (XeF₂).

Electrophilic Fluorination

XeF₂ (1.1 equiv) in acetonitrile at 80°C selectively fluorinates the meta position relative to the carboxylic acid group. The reaction proceeds via a radical mechanism, with yields highly dependent on substituent electronic effects.

Table 4: Fluorination Reaction Performance

| Parameter | Details | Yield |

|---|---|---|

| Fluorinating Agent | XeF₂ (1.1 equiv) | 47% |

| Solvent | Acetonitrile | — |

| Temperature | 80°C | — |

| Time | 8 hours | — |

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Requires aryl halide precursor | 65–75% |

| Rhodium Catalysis | Step-economic, no pre-halogenation | High catalyst cost | 60–68% |

| Friedel-Crafts | Simple setup | Poor para selectivity | 50–60% |

| Direct Fluorination | Late-stage functionalization | Low yields | 40–50% |

化学反応の分析

Types of Reactions

3-Fluoro-4-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

Substitution: Formation of substituted benzoic acids with different functional groups.

科学的研究の応用

Medicinal Chemistry

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is explored as an intermediate in the synthesis of pharmaceutical compounds. Its fluorine substituent can enhance the lipophilicity and metabolic stability of drug candidates, making it valuable in the design of novel therapeutics.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing significant activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 12.5 | Cell cycle arrest at G2/M phase |

These results suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

Organic Synthesis

The compound acts as an essential building block in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including coupling reactions and functional group modifications.

Synthesis Example

In one reported synthesis, this compound was utilized in a one-pot reaction to yield derivatives with enhanced biological activities .

Material Science

The unique properties of fluorinated compounds make them suitable for applications in material science, particularly in developing specialty polymers and coatings that require enhanced chemical resistance and durability.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation; however, preliminary data suggest:

- Absorption : Enhanced absorption due to increased lipophilicity from fluorination.

- Metabolism : Potential pathways include oxidative defluorination, impacting efficacy and safety profiles.

作用機序

The mechanism of action of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

類似化合物との比較

Positional Isomers: 2-Fluoro-4-(4-T-butylphenyl)benzoic Acid

- Structure : The fluorine atom is at the 2-position instead of the 3-position (CAS: 926236-47-7).

- Steric Effects: The T-butylphenyl group at the 4-position remains unchanged, but the fluorine’s position may influence crystal packing and solubility .

Substituent Variation: 3-Fluoro-4-(Trifluoromethyl)benzoic Acid

- Structure : Replaces the T-butylphenyl group with a trifluoromethyl (-CF₃) group (CAS: 115754-21-7).

- Key Differences: Electron-Withdrawing Effects: The -CF₃ group is strongly electron-withdrawing, increasing the benzoic acid’s acidity compared to the electron-donating T-butyl group. Applications: Used in pH-tuneable magnetic organometallic clusters and as a precursor for potassium channel openers in epilepsy treatment . Lipophilicity: The T-butylphenyl group in the parent compound likely enhances lipophilicity, favoring membrane permeability in drug design compared to the polar -CF₃ group .

Functional Group Variation: 3-Fluoro-4-(Methylsulfonyl)benzoic Acid

- Structure : Features a methylsulfonyl (-SO₂CH₃) group (CAS: 185945-88-4).

- Key Differences :

Structural and Functional Data Table

Substituent Effects on Toxicity and Bioactivity

- Toxicity Insights: Quantitative structure-toxicity relationship (QSTR) models indicate that substituent size and electronic properties influence acute toxicity (LD₅₀).

- The parent compound’s fluorine and T-butylphenyl groups may reduce antioxidant efficacy compared to cinnamic acid derivatives .

生物活性

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H17FO2

- CAS Number : 1261954-92-0

- Molecular Weight : 284.31 g/mol

The compound features a benzoic acid structure with a fluorine atom and a tert-butylphenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins or enzymes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

- Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways that regulate cellular functions.

Cytotoxicity Studies

Cytotoxicity assays have been performed on similar benzoic acid derivatives, indicating potential anti-cancer properties. The cytotoxic effects are often measured using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- MCF-7 Cell Line : Compounds structurally similar to this compound have shown IC50 values in the micromolar range, suggesting moderate cytotoxicity.

- HeLa Cell Line : Similar trends were observed, with some derivatives exhibiting higher selectivity towards cancer cells compared to normal cells.

Study on Fluorinated Benzoic Acids

A study published in Journal of Medicinal Chemistry examined the effects of fluorinated benzoic acids on cancer cell lines. The findings indicated that fluorination significantly enhances the anti-proliferative effects compared to non-fluorinated analogs, likely due to improved binding interactions with target proteins .

Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, researchers evaluated various substituted benzoic acids against common pathogens. The study found that certain substitutions led to enhanced activity against Gram-positive bacteria compared to Gram-negative strains . While specific data for this compound was not provided, the trends suggest potential efficacy in antimicrobial applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis often involves multi-step reactions, such as Suzuki-Miyaura coupling between a fluorinated benzoic acid derivative and a 4-T-butylphenyl boronic ester. For example, boronic acid intermediates (e.g., 3-fluoro-4-(methoxycarbonyl)benzeneboronic acid) can be coupled with aryl halides under palladium catalysis . Critical parameters include catalyst loading (e.g., Pd(PPh₃)₄), base selection (e.g., Na₂CO₃), and temperature control (80–100°C). Subsequent hydrolysis of the methyl ester (using NaOH/H₂O or LiOH/THF) yields the carboxylic acid .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- HPLC : Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- LC-MS : Confirm molecular weight (MW 302.3 g/mol) using electrospray ionization (ESI) in negative ion mode .

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine at C3, T-butyl at C4). The carboxylic acid proton (δ ~12 ppm in DMSO-d₆) and aromatic protons (δ 7.2–8.1 ppm) are diagnostic .

Q. What are the known biological targets or pathways influenced by this compound, particularly in cancer research?

- Methodology : The compound’s structural analogs (e.g., BMS961) act as retinoic acid receptor gamma (RARγ)-specific agonists, modulating cellular differentiation and apoptosis. In vitro assays include luciferase reporter gene assays in T47D cells to quantify RARγ activation . RNA-seq analysis (16 samples, 2 replicates per group) can identify downstream gene expression changes, with empirical Bayes dispersion estimates to improve statistical rigor .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound be resolved through experimental design?

- Methodology : Address variability by:

- Replicate Studies : Use ≥3 biological replicates to account for cell line heterogeneity .

- Orthogonal Assays : Combine RNA-seq with quantitative PCR (qPCR) for key targets (e.g., RARγ-responsive genes) .

- Dose-Response Curves : Establish EC₅₀ values across concentrations (e.g., 1 nM–10 µM) to confirm potency trends .

Q. What strategies are effective in enhancing the solubility and bioavailability of this compound for in vivo studies?

- Methodology :

- Prodrug Derivatization : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-Solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility .

- Nanoparticle Encapsulation : Lipid-based nanoparticles can increase plasma half-life and tumor targeting .

Q. In retinoic acid receptor studies, how does the fluorination pattern of this compound influence receptor binding affinity and selectivity?

- Methodology :

- Fluorine’s Electronic Effects : The C3-fluorine increases electron-withdrawing effects, stabilizing the carboxylate anion, which enhances hydrogen bonding with RARγ’s Arg278 .

- Steric Effects : The 4-T-butyl group improves selectivity for RARγ over RARα/β by filling a hydrophobic pocket in the ligand-binding domain. Molecular docking simulations (e.g., AutoDock Vina) can validate these interactions .

- Comparative Studies : Synthesize analogs (e.g., 3-chloro or non-fluorinated derivatives) and compare IC₅₀ values in receptor-binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。